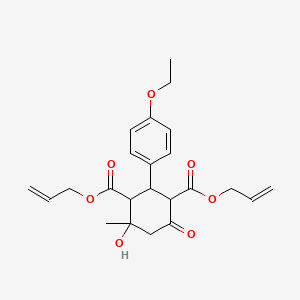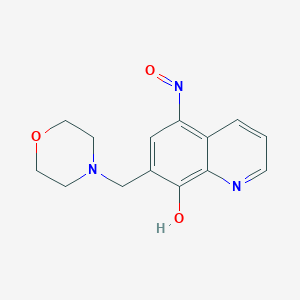![molecular formula C21H23FN4O B15024228 4-fluoro-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15024228.png)
4-fluoro-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and a fluorinated benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring and the fluorinated benzamide group. Common reagents used in these reactions include various halogenating agents, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
4-fluoro-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals, contributing to advancements in these fields.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N 5,N 5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine
Uniqueness
4-fluoro-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, piperidine ring, and benzimidazole core differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Propiedades
Fórmula molecular |
C21H23FN4O |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
4-fluoro-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C21H23FN4O/c1-25-19-10-9-17(23-21(27)15-5-7-16(22)8-6-15)13-18(19)24-20(25)14-26-11-3-2-4-12-26/h5-10,13H,2-4,11-12,14H2,1H3,(H,23,27) |
Clave InChI |
NCLAPJWDGKNLOB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N=C1CN4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-1-{2-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B15024147.png)
![Diethyl 5-[({[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15024155.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15024160.png)
![N-[(4-chlorophenyl)methyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15024165.png)
![2,2,2-trifluoro-1-{1-[2-(2-fluorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B15024167.png)

![N-(2-chlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B15024178.png)
![cyclohexyl{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B15024190.png)
![methyl 2-[1-(4-ethylphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15024191.png)

![1-(4-Butoxy-3-ethoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024206.png)
![N-(4-acetylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B15024212.png)
![4-{(E)-2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]ethenyl}phenyl acetate](/img/structure/B15024233.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024240.png)
